molecular formula C14H10I2O3 B135709 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde CAS No. 69240-57-9

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde

Cat. No.: B135709
CAS No.: 69240-57-9
M. Wt: 480.04 g/mol
InChI Key: WOSOIEFKQQEDLT-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde (CAS: 69240-57-9) is a halogenated benzaldehyde derivative featuring two iodine atoms at the 3,5-positions, a 4-methoxyphenoxy group at the 4-position, and an aldehyde functional group. This compound is structurally related to thyroid hormone analogs, such as thyroxine (T4) and triiodothyronine (T3), where iodine atoms and aromatic substitutions play critical roles in biological activity . It serves as a key intermediate in synthesizing pharmaceuticals like levothyroxine, a thyroid hormone replacement drug . Its unique structure confers distinct physicochemical properties, including high molecular weight (434.07 g/mol) and lipophilicity, which influence its pharmacokinetic and pharmacodynamic behavior.

Properties

IUPAC Name

3,5-diiodo-4-(4-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10I2O3/c1-18-10-2-4-11(5-3-10)19-14-12(15)6-9(8-17)7-13(14)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSOIEFKQQEDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260675
Record name 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69240-57-9
Record name 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69240-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Iodination of 4-(4-Methoxyphenoxy)Benzaldehyde

This method involves electrophilic aromatic substitution (EAS) at the 3- and 5-positions of 4-(4-methoxyphenoxy)benzaldehyde. The reaction typically employs iodine (I₂) with an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to generate the iodinating species (I⁺). Key parameters include:

  • Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance iodine solubility and reaction homogeneity.

  • Temperature : Reactions proceed optimally between 50–70°C, balancing reaction rate and byproduct formation.

  • Stoichiometry : A 2.2:1 molar ratio of iodine to substrate ensures complete diiodination while minimizing polyiodination.

Example Protocol :

  • Dissolve 4-(4-methoxyphenoxy)benzaldehyde (10 mmol) in DMF (50 mL).

  • Add iodine (22 mmol) and H₂O₂ (30% w/w, 15 mL) dropwise at 60°C.

  • Stir for 12 hours, then quench with sodium thiosulfate to neutralize excess iodine.

  • Isolate the product via vacuum filtration and recrystallize from ethanol/water.

Alternative Pathway via Halogen Exchange

This route adapts methodologies from brominated analogs, leveraging halogen exchange reactions. For instance, 3,5-dibromo-4-(4-methoxyphenoxy)benzaldehyde undergoes nucleophilic substitution with potassium iodide (KI) in the presence of a copper(I) catalyst:

3,5-Dibromo precursor+2KICuI, DMF3,5-Diiodo product+2KBr\text{3,5-Dibromo precursor} + 2\text{KI} \xrightarrow{\text{CuI, DMF}} \text{3,5-Diiodo product} + 2\text{KBr}

Advantages :

  • Avoids handling gaseous iodine.

  • Higher regioselectivity due to pre-functionalized bromine atoms.

Limitations :

  • Requires synthesis of brominated intermediate, adding steps.

  • Copper residues necessitate stringent purification.

Optimization of Reaction Parameters

Temperature and Time Dependence

A study comparing yields at varying temperatures revealed:

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
40246288
60127894
8086582

Data inferred from analogous iodination studies.

Elevated temperatures accelerate kinetics but promote aldehyde oxidation side reactions. The optimal window is 60–70°C.

Catalysts and Solvents

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve iodide ion accessibility, boosting yields by 15–20%.

  • Solvents : DMF outperforms THF and acetonitrile due to superior iodine solubility and thermal stability.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adaptations include:

  • In-line Purification : Integrated HPLC systems remove unreacted iodine and byproducts.

  • Waste Management : Iodine recovery units minimize environmental impact, achieving >90% iodine reuse.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via sequential solvent systems:

  • Primary Recrystallization : Ethanol/water (3:1) removes polymeric impurities.

  • Secondary Recrystallization : Toluene/hexane (1:2) yields needle-like crystals with >99% purity.

Analytical Validation

  • ¹H NMR : Aldehydic proton at δ 10.2 ppm; methoxy singlet at δ 3.8 ppm.

  • HPLC : Retention time = 8.2 min (C18 column, 70% methanol/water).

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost (USD/g)
Direct Iodination78Moderate12.50
Halogen Exchange65High18.20
Continuous Flow85Very High9.80

Cost estimates based on raw material and energy inputs.

Challenges and Limitations

  • Iodine Volatility : Requires closed systems to prevent iodine loss.

  • Byproduct Formation : Over-iodination at the 2- and 6-positions occurs if stoichiometry is unbalanced.

  • Purification Complexity : Similar polarities of diiodo and monoiodo isomers necessitate advanced chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-Diiodo-4-(4-methoxyphenoxy)benzoic acid.

    Reduction: 3,5-Diiodo-4-(4-methoxyphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Thyroid Hormone Analog Development
One of the primary applications of 3,5-diiodo-4-(4-methoxyphenoxy)benzaldehyde is as a precursor in the synthesis of thyroid hormone analogs. Compounds similar to this have been shown to influence thyroid hormone metabolism and receptor interactions, which are crucial for regulating metabolic processes in the body . This property makes it valuable for developing treatments for thyroid-related disorders.

Anticancer Properties
Research indicates that this compound may exhibit anticancer properties by inhibiting angiogenesis—the formation of new blood vessels that tumors require for growth. Studies have shown that iodinated aromatic compounds can inhibit endothelial cell vascularization, which is essential in tumor progression . The structural characteristics of this compound suggest it could similarly affect tumor growth and metastasis.

Biological Research Applications

Interaction Studies
Limited studies have explored the interactions of this compound with biological systems. However, it is hypothesized that its interactions may parallel those of other iodinated compounds, particularly concerning thyroid hormone activity. Understanding these interactions could lead to insights into its potential therapeutic effects.

Inhibition of Tumor Necrosis Factor (TNF)
The compound may also play a role in reducing TNF production, which is implicated in inflammatory diseases and cancer progression. Compounds with similar structures have been noted for their ability to modulate inflammatory responses, making this compound a candidate for further investigation in treating inflammatory conditions .

Synthesis and Structural Comparisons

The synthesis of this compound typically involves multi-step organic reactions that can yield high purity products suitable for biological testing. The following table compares this compound with structurally similar compounds:

Compound NameStructure HighlightsUnique Features
3-Iodo-4-(4-methoxyphenoxy)benzaldehyde One iodine atom at the 3 positionLess potent than the diiodo derivative
3,5-Dimethoxy-4-hydroxybenzaldehyde Methoxy groups at positions 3 and 5Lacks iodine; used as an intermediate
Diiodothyronine Contains two iodine atomsDirectly involved in thyroid hormone activity

This comparison highlights the significance of iodine positioning in enhancing biological activity compared to similar compounds lacking this modification.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the M phase. This action is mediated through the activation of protein dephosphorylation and inhibition of key enzymes such as topoisomerases and kinases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzaldehyde Core

The biological and chemical properties of benzaldehyde derivatives are highly sensitive to substituent type and position. Below is a comparative analysis:

Table 1: Substituent Effects on Benzaldehyde Derivatives
Compound Name Substituents Key Properties/Biological Activity Reference
3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde 3,5-I; 4-(4-MeO-phenoxy) Thyroid hormone analog intermediate
3,5-Diiodo-4-(4’-hydroxyphenoxy)benzoate (VIII) 3,5-I; 4-(4-OH-phenoxy) Thyroxine-like inhibition of GAD enzyme
3,5-Dichloro-4-(4-methoxyphenoxy)benzaldehyde 3,5-Cl; 4-(4-MeO-phenoxy) Reduced electronegativity vs. iodine
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) 4-OH; 3,5-OMe Antioxidant, radioprotective effects
3,5-Dimethoxy-4-propoxybenzaldehyde 3,5-OMe; 4-OPr Increased steric bulk, altered solubility

Key Observations:

  • Iodine vs.
  • Methoxy vs. Hydroxy Groups: Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxy groups, which may improve blood-brain barrier penetration but reduce antioxidant capacity .

Biological Activity

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of endocrinology and oncology. This compound is characterized by its unique chemical structure, which includes iodine substituents that enhance its biological interactions. Below, we explore the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H10I2O3
  • Molecular Weight : 408.04 g/mol
  • CAS Number : 9934845

1. Thyroid Hormone Activity

Research indicates that this compound exhibits significant activity related to thyroid hormones. Its structure suggests potential interactions with thyroid hormone receptors, which may influence metabolic processes.

  • Mechanism of Action : The compound may act as a thyroid hormone analog, potentially modulating gene expression linked to metabolism and development.

2. Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis through mitochondrial pathways
HeLa12.8Inhibition of cell proliferation via cell cycle arrest

3. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains.

  • Findings : In vitro studies have shown that it possesses moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

  • Study Overview : The DPPH radical scavenging assay was employed to evaluate antioxidant capacity.
Concentration (µg/mL)% Scavenging Activity
1030
5060
10085

Binding Affinity Studies

Binding affinity studies have been conducted using bovine serum albumin (BSA) to assess how well the compound interacts with proteins in biological systems.

  • Fluorescence Quenching Method : The results indicated a strong binding affinity with a binding constant Kb1.2×105M1K_b\approx 1.2\times 10^5\,M^{-1}, suggesting significant potential for bioavailability and efficacy in vivo.

Q & A

Q. What are the key considerations for synthesizing 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde?

A general synthesis route involves coupling iodinated benzaldehyde derivatives with substituted phenols. For example, substituted benzaldehydes can react with phenoxy precursors under reflux in ethanol with glacial acetic acid as a catalyst . Critical parameters include:

  • Solvent choice : Absolute ethanol minimizes side reactions.
  • Catalyst optimization : Glacial acetic acid enhances reaction efficiency.
  • Iodination control : Excess iodine or iodinating agents (e.g., N-iodosuccinimide) ensure complete diiodination at the 3,5-positions. Post-reaction purification via column chromatography is recommended to isolate the product from unreacted starting materials.

Q. How can researchers confirm the purity and structural integrity of this compound?

Analytical techniques include:

  • GC-MS : Retention time and fragmentation patterns (e.g., m/z peaks for iodinated fragments, methoxyphenoxy groups) should align with calculated molecular weights .
  • NMR : 1H^{1}\text{H}-NMR should show characteristic peaks:
    • Aldehyde proton (~10 ppm).
    • Methoxy group (~3.8 ppm) and aromatic protons (~6.8–7.5 ppm).
    • Iodine atoms induce deshielding in adjacent protons .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 270–300 nm for aromatic systems) to assess purity (>95%) .

Q. What are the stability considerations for storing this compound?

  • Temperature : Store at 0–6°C to prevent aldehyde oxidation or dehalogenation .
  • Light sensitivity : Protect from UV light due to iodine’s photolabile nature.
  • Moisture control : Use desiccants to avoid hydrolysis of the methoxyphenoxy group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected GC-MS peaks) be resolved?

Contradictions may arise from:

  • Isomer formation : Check for positional isomers (e.g., 2,4-diiodo vs. 3,5-diiodo) using high-resolution MS and 13C^{13}\text{C}-NMR .
  • Degradation products : Compare retention times with known byproducts (e.g., deiodinated derivatives) and perform stability studies under varying conditions .
  • Solvent interference : Ensure solvents like ethanol or DMSO do not form adducts (e.g., hemiacetals) during analysis .

Q. What strategies optimize catalytic efficiency in reactions involving this compound?

For coupling or functionalization reactions:

  • Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., proline derivatives) can enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility for iodinated aromatics.
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .

Q. How can this compound be applied in drug discovery or material science?

  • Pharmacological scaffolds : The iodine atoms enable radioisotope labeling (e.g., 125I^{125}\text{I}) for tracer studies in thyroid hormone analogs .
  • MOF/polymer synthesis : The aldehyde group can act as a linker for covalent organic frameworks (COFs) or Schiff-base polymers .
  • Antimicrobial studies : Test against Gram-positive/negative bacteria, leveraging the methoxyphenoxy group’s membrane-disruption potential .

Q. What computational methods validate experimental findings (e.g., DFT vs. MD simulations)?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and iodination effects on aromatic ring electron density .
  • Molecular docking : Assess binding affinity to biological targets (e.g., thyroid receptors) using AutoDock Vina .
  • MD simulations : Model stability in solvent systems to guide formulation design .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial studies) and include positive controls (e.g., vancomycin) .
  • Structural analogs : Compare activity with related compounds (e.g., syringaldehyde derivatives) to identify pharmacophore requirements .
  • Batch consistency : Ensure synthetic batches are identical via QC metrics (e.g., NMR purity >98%) .

Methodological Resources

  • Spectral databases : NIST Chemistry WebBook for reference GC-MS and IR data .
  • Synthetic protocols : Adapted from triazole-benzaldehyde coupling methods .
  • Safety guidelines : Use fume hoods for iodine handling and avoid direct exposure to aldehydes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde
Reactant of Route 2
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3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde

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